
双(1,5-环辛二烯)铑(I)四氟硼酸盐
描述
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, often abbreviated as [Rh(cod)2]BF4, is a rhodium complex that is widely used in catalysis . It is an orange-red crystal with a molecular weight of 406.07 . This compound is useful for hydrogenation, isomerization reactions and is also employed as a precursor for asymmetric hydrogenations .
Molecular Structure Analysis
The molecular structure of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate consists of two cyclooctadiene ligands bound to a central rhodium atom, with a tetrafluoroborate counterion . The InChI string representation of the molecule isInChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;;+1/b2*2-1-,8-7-;; . Chemical Reactions Analysis
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is useful for hydrogenation, isomerization reactions and is also employed as a precursor for asymmetric hydrogenations . It is also used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .Physical And Chemical Properties Analysis
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is an orange-red crystal . It has a molecular weight of 406.07 . The melting point is approximately 190°C .科学研究应用
Hydrogenation Reactions
This compound is useful for hydrogenation reactions . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst. The process is commonly employed to reduce or saturate organic compounds.
Isomerization Reactions
It is also used in isomerization reactions . Isomerization is the process by which one molecule is transformed into another molecule which has exactly the same atoms, but the atoms have a different arrangement.
Precursor for Asymmetric Hydrogenations
This compound is employed as a precursor for asymmetric hydrogenations . Asymmetric hydrogenation is a chemical reaction that adds two atoms of hydrogen preferentially to one of two faces of an unsaturated substrate molecule, such as an alkene or a ketone. This process is a key technology for the production of chiral molecules in the pharmaceutical and fine-chemical industries.
Synthesis of Cationic COD-Rhodium Complexes
It is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands . These complexes are often used as catalysts in various industrial processes.
Enantioselective Hydrogenation
It shows an important application for enantioselective hydrogenation . Enantioselective hydrogenation is a type of chemical reaction where the preference for the formation of one enantiomer or diastereomer over the other is observed in a chemical reaction.
Hydrosilylation
It is also used in hydrosilylation . Hydrosilylation, or silane or silicon hydride adding, refers to the addition of Si-H bonds to unsaturated bonds, a process widely used in the manufacture of a variety of products, including adhesives, sealants, coatings, and potting compounds.
安全和危害
属性
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1;/b2*2-1-,8-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHWHHENVLYCN-QMDOQEJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BF4Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
CAS RN |
35138-22-8 | |
| Record name | Bis(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate interact with carbonic anhydrase to influence its catalytic activity?
A1: Research has shown that Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can replace the zinc ion naturally present in the active site of carbonic anhydrase []. This substitution is possible due to the similar ionic radii of rhodium and zinc. The rhodium ion then acts as a new catalytic center, altering the enzyme's activity. For instance, while uncomplexed rhodium catalyzes the hydroformylation of styrene favoring the branched aldehyde product, the rhodium-substituted carbonic anhydrase demonstrates a preference for the linear aldehyde product []. This suggests that the protein environment surrounding the rhodium ion plays a crucial role in dictating the reaction regioselectivity.
Q2: What are the challenges associated with using Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate to modify carbonic anhydrase, and how can they be addressed?
A2: One challenge is achieving a 1:1 stoichiometry between the rhodium complex and carbonic anhydrase. Research indicates that using Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can lead to the binding of multiple rhodium atoms to the enzyme, exceeding the desired 1:1 ratio []. This non-specific binding likely occurs at surface histidine residues. To address this, researchers have explored site-directed mutagenesis and chemical modification of surface histidines to limit the non-specific binding and achieve a more controlled rhodium incorporation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




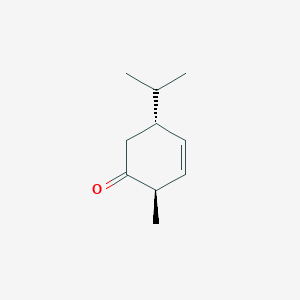


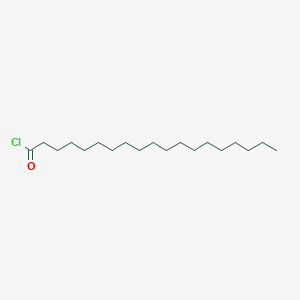

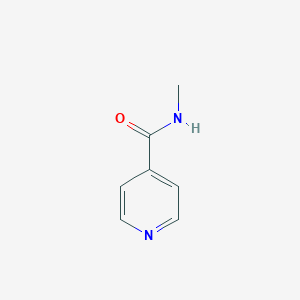
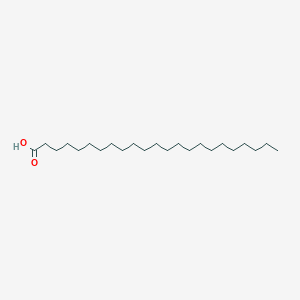
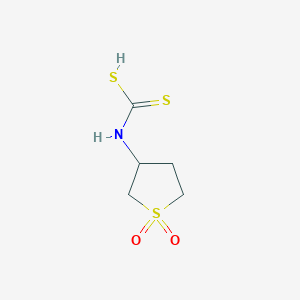
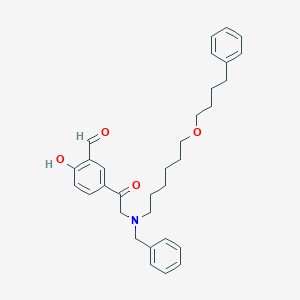
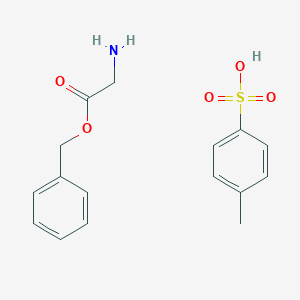

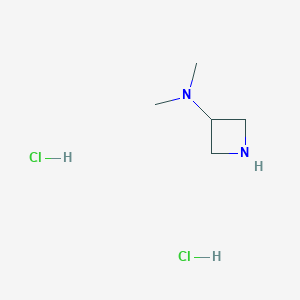
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)